molecular formula C11H11NO B11912492 5,6-Dimethyl-1H-indole-3-carbaldehyde

5,6-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B11912492
M. Wt: 173.21 g/mol
InChI Key: MEDLGYZLHDFUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-1H-indole-3-carbaldehyde typically involves the reaction of 5,6-dimethylindole with an appropriate aldehyde precursor under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde group at the 3-position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-1H-indole-3-carbaldehyde is unique due to the presence of methyl groups at the 5 and 6 positions, which can affect its chemical reactivity and biological properties. These modifications can enhance its stability and potentially increase its efficacy in various applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5,6-dimethyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H11NO/c1-7-3-10-9(6-13)5-12-11(10)4-8(7)2/h3-6,12H,1-2H3

InChI Key

MEDLGYZLHDFUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.